molecular formula C7H7BrClNS B6193652 5-bromo-2-chloro-3-(methylsulfanyl)aniline CAS No. 2680530-58-7

5-bromo-2-chloro-3-(methylsulfanyl)aniline

Cat. No.: B6193652
CAS No.: 2680530-58-7
M. Wt: 252.6
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Description

5-bromo-2-chloro-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C7H7BrClNS It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-3-(methylsulfanyl)aniline typically involves the halogenation of 3-(methylsulfanyl)aniline. The process can be carried out in several steps:

    Nitration: The starting material, 3-(methylsulfanyl)aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-(methylsulfanyl)-4-nitroaniline.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 3-(methylsulfanyl)-4-aminobenzene.

    Halogenation: The final step involves the bromination and chlorination of the compound using bromine and chlorine in the presence of a catalyst like iron(III) chloride to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding 3-(methylsulfanyl)aniline.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with zinc and hydrochloric acid.

Major Products

    Substitution: Products with different functional groups replacing the halogens.

    Oxidation: Sulfoxides or sulfones.

    Reduction: 3-(methylsulfanyl)aniline and other dehalogenated derivatives.

Scientific Research Applications

5-bromo-2-chloro-3-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-3-(methylsulfanyl)aniline depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-bromoaniline: Similar structure but lacks the methylsulfanyl group.

    3-chloro-4-bromoaniline: Different substitution pattern on the benzene ring.

    4-bromo-2-chloroaniline: Similar structure but lacks the methylsulfanyl group.

Uniqueness

5-bromo-2-chloro-3-(methylsulfanyl)aniline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other halogenated anilines. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

2680530-58-7

Molecular Formula

C7H7BrClNS

Molecular Weight

252.6

Purity

0

Origin of Product

United States

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